N-[4-(benzyloxy)phenyl]-4-phenylbutanamide
Description
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanamide structure
Properties
IUPAC Name |
4-phenyl-N-(4-phenylmethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-23(13-7-12-19-8-3-1-4-9-19)24-21-14-16-22(17-15-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,14-17H,7,12-13,18H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZEGBMLMIUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-phenylbutanamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Amide Bond: The benzyloxyphenyl compound is then reacted with 4-phenylbutanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives depending on the substituent introduced.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways relevant to disease processes.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[4-(benzyloxy)phenyl]butanamide: Similar structure with an amino group instead of an amide.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of a butanamide.
Uniqueness
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy and phenyl groups provide a versatile platform for further chemical modifications, making it valuable in synthetic chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
